1,2-Dibromo-5-fluoro-3-methylbenzene 1,2-Dibromo-5-fluoro-3-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1000576-64-6
VCID: VC6709200
InChI: InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
SMILES: CC1=CC(=CC(=C1Br)Br)F
Molecular Formula: C7H5Br2F
Molecular Weight: 267.923

1,2-Dibromo-5-fluoro-3-methylbenzene

CAS No.: 1000576-64-6

Cat. No.: VC6709200

Molecular Formula: C7H5Br2F

Molecular Weight: 267.923

* For research use only. Not for human or veterinary use.

1,2-Dibromo-5-fluoro-3-methylbenzene - 1000576-64-6

Specification

CAS No. 1000576-64-6
Molecular Formula C7H5Br2F
Molecular Weight 267.923
IUPAC Name 1,2-dibromo-5-fluoro-3-methylbenzene
Standard InChI InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
Standard InChI Key UVWQDDHNMVVFOR-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Br)Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1,2-dibromo-5-fluoro-3-methylbenzene is C₇H₅Br₂F, with a molecular weight of 267.92 g/mol. Its IUPAC name reflects the substitution pattern: bromine atoms occupy adjacent positions on the benzene ring (1 and 2), while fluorine and methyl groups are meta to each other (positions 5 and 3, respectively). The spatial arrangement of substituents influences electronic distribution, steric effects, and reactivity.

Table 1: Key Molecular Properties

PropertyValueSource Analogue
Molecular FormulaC₇H₅Br₂FDerived from
Molecular Weight267.92 g/molCalculated
Boiling Point~200–210°C (estimated)Extrapolated from
Density1.6–1.8 g/cm³ (estimated)Extrapolated from
LogP (Octanol-Water)3.5–4.0 (predicted)Extrapolated from

The electron-withdrawing effects of bromine and fluorine atoms create a polarized aromatic system, enhancing susceptibility to nucleophilic substitution at positions activated by these groups . The methyl group introduces steric hindrance, potentially directing reactivity toward less hindered sites.

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, analogous compounds provide insights:

  • NMR: Bromine and fluorine atoms induce distinct splitting patterns. For example, in 1,2-dibromo-5-chloro-3-fluorobenzene , 19F^{19}\text{F} NMR shows a singlet near -110 ppm, while 1H^{1}\text{H} NMR reveals coupling between aromatic protons and fluorine.

  • Mass Spectrometry: Characteristic fragmentation patterns include loss of Br (79.9 and 81.9 Da) and CH₃ (15 Da) groups, with a base peak likely corresponding to the molecular ion [M]⁺ .

Synthesis and Production Methods

Electrophilic Aromatic Substitution

The synthesis of 1,2-dibromo-5-fluoro-3-methylbenzene likely involves sequential halogenation and alkylation steps. A plausible route begins with fluorobenzene derivatives:

  • Methylation: Introducing a methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃.

  • Bromination: Directed bromination using Br₂ in the presence of FeBr₃. The methyl group’s ortho/para-directing effect facilitates bromination at positions 1 and 2 .

  • Fluorination: Late-stage fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) or Balz-Schiemann reaction .

Table 2: Synthetic Route Comparison

StepReagents/ConditionsYield Optimization
MethylationCH₃Cl, AlCl₃, 0–5°CControlled temp minimizes polyalkylation
BrominationBr₂, FeBr₃, 40–60°CExcess Br₂ ensures di-substitution
FluorinationKF, DMF, 120°CAnhydrous conditions prevent hydrolysis

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance safety and yield. Purification typically involves fractional distillation or recrystallization from ethanol/water mixtures . Challenges include managing exothermic reactions during bromination and minimizing byproducts like tribrominated derivatives.

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution with nucleophiles (e.g., amines, thiols). For example:

C₇H₅Br₂F+NH₃Cu catalystC₇H₅BrFNH₂+HBr\text{C₇H₅Br₂F} + \text{NH₃} \xrightarrow{\text{Cu catalyst}} \text{C₇H₅BrFNH₂} + \text{HBr}

The fluorine atom’s strong electron-withdrawing effect activates adjacent positions for substitution, while bromine atoms stabilize transition states via resonance .

Functional Group Interconversions

  • Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions:

    CH₃KMnO₄, H₂SO₄COOH\text{CH₃} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{COOH}
  • Reduction: Catalytic hydrogenation (H₂/Pd) removes bromine atoms, yielding 5-fluoro-3-methylbenzene.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator